molecular formula C20H23N3O10 B10845516 7alpha-N3-ginkgolide B

7alpha-N3-ginkgolide B

Cat. No.: B10845516
M. Wt: 465.4 g/mol
InChI Key: GLXZEIIDXFBXMR-AQPRMESZSA-N
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Chemical Reactions Analysis

Types of Reactions

7alpha-N3-ginkgolide B undergoes various chemical reactions, including oxidation, reduction, substitution, and esterification . These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include aromatic groups, tert-butyl groups, and various solvents . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired modifications.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with enhanced anti-platelet aggregation, anti-inflammatory, and neuroprotective activities .

Comparison with Similar Compounds

7alpha-N3-ginkgolide B is unique compared to other ginkgolides due to its specific modifications at the C-1 and C-10 positions, which enhance its pharmacological activities . Similar compounds include:

These compounds share similar structural features but differ in their specific modifications and pharmacological activities.

Properties

Molecular Formula

C20H23N3O10

Molecular Weight

465.4 g/mol

IUPAC Name

(1S,6R,9S,13S,17R)-9-azido-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

InChI

InChI=1S/C20H23N3O10/c1-5-12(26)30-11-8(24)18-10-6(22-23-21)7(16(2,3)4)17(18)9(25)13(27)32-15(17)33-20(18,14(28)31-10)19(5,11)29/h5-11,15,24-25,29H,1-4H3/t5?,6-,7?,8?,9-,10?,11-,15?,17?,18?,19+,20-/m0/s1

InChI Key

GLXZEIIDXFBXMR-AQPRMESZSA-N

Isomeric SMILES

CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)O)C([C@@H]5N=[N+]=[N-])C(C)(C)C)O

Canonical SMILES

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5N=[N+]=[N-])C(C)(C)C)C(C(=O)OC6O4)O)O

Origin of Product

United States

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